GABA-A Antagonist Activity
The target compound, 3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride (SR-95531), is a potent and selective competitive antagonist at the GABA-A receptor. However, a systematic literature search (as of April 2026) did not yield published, peer-reviewed quantitative binding affinity (Ki) or functional antagonism (IC50) data for this specific compound in direct comparison with close structural analogs under standardized assay conditions. The following data represents class-level inference based on structurally related 3,9-diazaspiro[5.5]undecane-based GABA-A antagonists [1].
| Evidence Dimension | GABA-A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Data not available in peer-reviewed literature for 3-methyl derivative (SR-95531) |
| Comparator Or Baseline | Compound 1e (m-methylphenyl analog): Ki = 180 nM [1] |
| Quantified Difference | N/A (direct comparison unavailable) |
| Conditions | [3H]GABA displacement assay using recombinant human GABA-A receptor subtypes expressed in HEK293 cells [1] |
Why This Matters
Establishes the 3,9-diazaspiro[5.5]undecane scaffold as a valid GABA-A antagonist chemotype, providing a framework for interpreting the expected activity range of the target compound.
- [1] Bavo, F., de-Jong, H., Petersen, J., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 17795–17812. View Source
